(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride
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Overview
Description
(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride typically involves the reaction of glyoxal with ammonia, followed by further chemical modifications. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of polar solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives .
Scientific Research Applications
(4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4,5-Dihydro-1H-imidazol-2-ylamino)-acetic acid hydrochloride include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C5H10ClN3O2 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H9N3O2.ClH/c9-4(10)3-8-5-6-1-2-7-5;/h1-3H2,(H,9,10)(H2,6,7,8);1H |
InChI Key |
LWGGFGQLMDDXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NCC(=O)O.Cl |
Origin of Product |
United States |
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